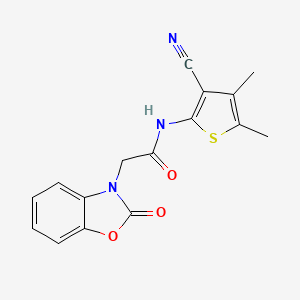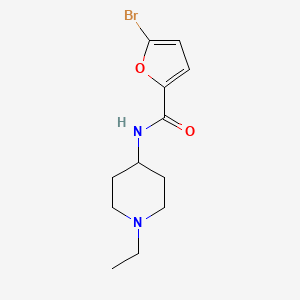![molecular formula C22H19N5OS B4577898 N-phenyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4577898.png)
N-phenyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide
Vue d'ensemble
Description
N-phenyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the triazole family and has been shown to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds derived from the 1,2,4-triazole class, including structures similar to N-phenyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide, have been evaluated for their antimicrobial and antifungal activities. For instance, derivatives of 1,2,4-triazole have shown good or moderate antimicrobial activity against a variety of microorganisms. The ability to inhibit microbial growth makes these compounds of interest in the development of new antimicrobial agents (Bayrak et al., 2009).
Anticonvulsant Properties
Hybrid molecules that combine elements of the 1,2,4-triazole structure with other pharmacophores have been synthesized and tested for anticonvulsant activity. These studies aim to find new treatments for epilepsy and related conditions by exploring the efficacy of these compounds in preclinical models of seizures. The research indicates that some derivatives exhibit broad spectra of anticonvulsant activity, making them potential candidates for further development as antiepileptic drugs (Kamiński et al., 2015).
Anticancer Potential
Research into the anticancer potential of 1,2,4-triazole derivatives, including those structurally related to N-phenyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide, has yielded promising results. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives have shown significant activity, highlighting their potential as leads for the development of new anticancer agents. The effectiveness of these compounds against cancer cells suggests a possible role in chemotherapy (Tumosienė et al., 2020).
Herbicidal Activity
The synthesis and testing of 1,2,4-triazole derivatives for herbicidal activity represent another avenue of research. These compounds have been designed to target specific weeds and pests in agriculture, offering a potential for the development of new herbicides. The evaluation of their activity against various plant species demonstrates the versatility of 1,2,4-triazole derivatives in agricultural applications (Liu & Shi, 2014).
Surface Activity and Material Chemistry
Additionally, 1,2,4-triazole derivatives have been explored for their surface activity, which is relevant in material science and industrial applications. These compounds can act as surfactants or as components in the development of materials with unique properties. The synthesis and characterization of these derivatives contribute to the broader understanding of their potential uses beyond pharmacology (El-Sayed, 2006).
Propriétés
IUPAC Name |
N-phenyl-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-16(21(28)24-18-8-4-2-5-9-18)29-22-26-25-20(17-12-14-23-15-13-17)27(22)19-10-6-3-7-11-19/h2-16H,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITUIYBIXPNLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[2-(1-cyclohexen-1-yl)ethyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4577817.png)
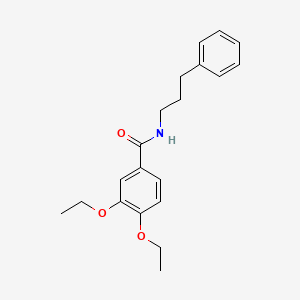
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4577830.png)
![1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4577833.png)
![N-(2,3-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4577841.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4577858.png)
![ethyl 1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4577864.png)
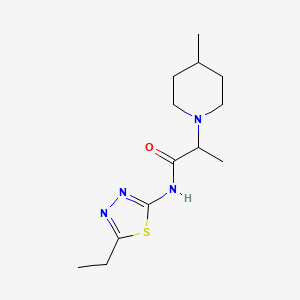
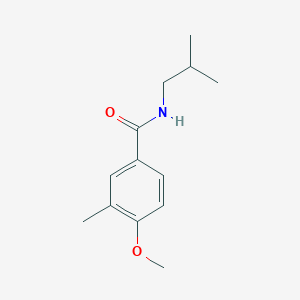
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4577893.png)
![1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole](/img/structure/B4577904.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea](/img/structure/B4577908.png)
